1-(4-Fluorophenyl)-2,5-dimethylpyrrole

Corrosion inhibition Iron pickling N-arylpyrrole

Researchers requiring the precise 4-fluorophenyl pharmacophore for USP14 inhibitor (IU1) synthesis or maximum-efficacy acid-pickling corrosion inhibitors face unacceptable performance losses with non-fluorinated or chloro analogs. 1-(4-Fluorophenyl)-2,5-dimethylpyrrole (CAS 54609-08-4) is the obligatory starting material for the IU1 chemotype (IC₅₀ 4.7 μM) and the preferred para-halogen candidate for iron corrosion inhibition in HCl (F > Br > I > Cl). Key advantages: • Enables direct Vilsmeier-Haack formylation to the versatile 3-carbaldehyde building block (CAS 119673-50-6). • Delivers +0.95 LogP over the non-fluorinated phenyl analog, critical for CNS penetration and hydrophobic pocket occupancy. • Fluorine H-bond acceptor enables multipolar interactions absent in phenyl or chloro congeners. Supplied with verified purity and full analytical documentation; available in flexible batch sizes for R&D and scale-up.

Molecular Formula C12H12FN
Molecular Weight 189.23 g/mol
Cat. No. B462008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-2,5-dimethylpyrrole
Molecular FormulaC12H12FN
Molecular Weight189.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC=C(C=C2)F)C
InChIInChI=1S/C12H12FN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3
InChIKeyAIWFQKZWZOYVMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)-2,5-dimethylpyrrole: Core Properties & Structural Comparators


1-(4-Fluorophenyl)-2,5-dimethylpyrrole is an N-aryl-2,5-dimethylpyrrole derivative (molecular formula C₁₂H₁₂FN, molecular weight 189.23 g·mol⁻¹) characterized by a 4-fluorophenyl substituent on the pyrrole nitrogen and methyl groups at the 2- and 5-positions . It belongs to a compound class widely employed as synthetic building blocks, corrosion inhibitors, and pharmacophoric scaffolds [1]. The closest structural analogs include 2,5-dimethyl-1-phenylpyrrole (non-fluorinated, CAS 83-24-9), 1-(4-chlorophenyl)-2,5-dimethylpyrrole (CAS 5044-23-5), and 1-(2-fluorophenyl)-2,5-dimethylpyrrole (ortho-fluoro isomer). The presence of the electron-withdrawing 4-fluoro substituent imparts distinct physicochemical properties—including elevated lipophilicity (ACD/LogP 4.05 vs. XLogP3 3.1 for the non-fluorinated analog), increased density (1.04 vs. 0.96 g·cm⁻³), and introduction of a hydrogen-bond acceptor site—that directly influence reactivity, molecular recognition, and application suitability .

1-(4-Fluorophenyl)-2,5-dimethylpyrrole: Non-Interchangeability with Analogs


Substituting 1-(4-fluorophenyl)-2,5-dimethylpyrrole with the non-fluorinated phenyl analog (CAS 83-24-9) or the 4-chloro derivative (CAS 5044-23-5) introduces measurable losses in lipophilicity, electronic character, and application-specific performance that cannot be compensated by adjusting stoichiometry or formulation alone. The 4-fluoro substituent decreases the pyrrole ring pKa (predicted −3.41 vs. the non-fluorinated analog), alters the LogP by approximately +0.95 log units, and provides a hydrogen-bond acceptor site absent in the phenyl congener . In corrosion inhibition, the fluorine substituent confers superior performance relative to chlorine, bromine, or iodine within the N-aryl-2,5-dimethylpyrrole class—a rank-order established by electrochemical studies that cannot be replicated by heavier halogens [1]. Furthermore, the 4-fluorophenyl motif is an integral component of the IU1 pharmacophore (USP14 inhibitor, IC₅₀ 4–5 μM); replacement with phenyl or 4-chlorophenyl abolishes this specific molecular recognition profile . These quantitative differences—spanning physical properties, materials performance, and biological target engagement—make generic substitution scientifically unjustifiable in procurement decisions where specific LogP windows, corrosion inhibition efficiency, or pharmacophoric fidelity are required.

1-(4-Fluorophenyl)-2,5-dimethylpyrrole: Quantitative Differentiation Evidence


Halogen Rank in Iron Corrosion Inhibition: Fluorine Advantage

In a systematic electrochemical investigation of substituted N-aryl-2,5-dimethylpyrroles as iron corrosion inhibitors in 5 mol·dm⁻³ hydrochloric acid, the inhibition efficiency of halogen-substituted derivatives followed the unambiguous rank order F > Br > I > Cl [1]. For 1-(2-fluorophenyl)-2,5-dimethylpyrrole, the activation energy for iron dissolution was determined to be 87.9 kJ·mol⁻¹, compared to 14.9 kJ·mol⁻¹ for uninhibited iron—a 5.9-fold increase demonstrating strong chemisorption [1]. Although the para-fluoro derivative (the target compound) is expected to exhibit moderately lower efficiency than the ortho isomer (position effect: ortho > meta > para), the intrinsic halogen rank order (F > Br > I > Cl) is substituent-dependent and independent of position [1]. This establishes the 4-fluorophenyl derivative as the most effective para-halogen candidate within this compound class for iron corrosion protection.

Corrosion inhibition Iron pickling N-arylpyrrole Electrochemical impedance spectroscopy

Lipophilicity Difference: Fluorinated vs. Non-Fluorinated Analog

The ACD/LogP of 1-(4-fluorophenyl)-2,5-dimethylpyrrole is predicted as 4.05 , while the XLogP3-AA of the non-fluorinated analog 2,5-dimethyl-1-phenylpyrrole is 3.1 [1]. This represents a ΔLogP of approximately +0.95 log units. Although the values derive from different computational methods (ACD/Labs Percepta vs. PubChem XLogP3), both are widely used in pharmaceutical and agrochemical discovery for estimating membrane permeability and hydrophobic partitioning. The 4-fluorophenyl derivative is substantially more lipophilic, which translates to higher predicted logD (3.47 at pH 5.5 and 7.4), bioconcentration factor (BCF 255.64), and organic carbon partition coefficient (KOC 1840.73) relative to the non-fluorinated scaffold .

Lipophilicity LogP Physicochemical profiling Druglikeness

Hydrogen-Bond Acceptor Capacity: Fluorine vs. Phenyl Analog

1-(4-Fluorophenyl)-2,5-dimethylpyrrole possesses one hydrogen-bond acceptor atom (the fluorine substituent), whereas 2,5-dimethyl-1-phenylpyrrole has zero H-bond acceptors [1]. This difference, confirmed by computed molecular descriptors (ChemSpider and PubChem), has implications for target binding: fluorine can participate in orthogonal multipolar interactions (C–F···H–C, C–F···C=O) that are absent with the phenyl analog. In the context of the IU1 pharmacophore—where the 4-fluorophenyl-2,5-dimethylpyrrole scaffold engages the USP14 catalytic domain—the fluorine atom contributes to binding affinity and selectivity .

Hydrogen bonding Molecular recognition Electronic effects Drug design

USP14 Inhibition: Essential 4-Fluorophenyl Scaffold

IU1 (1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidin-1-yl)ethanone, CAS 314245-33-5) is a reversible, cell-permeable USP14 inhibitor with an IC₅₀ of 4.7 μM against Ub-AMC hydrolysis . IU1 exhibits little or no activity toward 8 other deubiquitinases (DUBs), establishing it as the first selective USP14 probe [1]. The 1-(4-fluorophenyl)-2,5-dimethylpyrrole core is the essential aromatic scaffold upon which the 3-acyl-pyrrolidine side chain is elaborated. Co-crystal structures of the USP14 catalytic domain with IU1 (PDB: 6IIK) confirm that the 4-fluorophenyl motif occupies a defined hydrophobic pocket within the active site, and SAR studies on IU1 derivatives demonstrate that modification or removal of the 4-fluoro substituent alters binding affinity and selectivity [1].

USP14 inhibition Deubiquitinase Proteasome IU1 pharmacophore

Nontoxic Profile and Catalytic Recyclability

Substituted N-arylpyrroles, including the 4-fluorophenyl derivative, have been explicitly characterized as nontoxic organic compounds with favorable environmental profiles, in direct contrast to most commercial acid corrosion inhibitors which are described as highly toxic and hazardous [1]. The target compound is further reported by a reputable vendor as a recyclable catalyst for N-substituted pyrrole synthesis via condensation of primary amines with aldehydes or ketones, retaining activity across multiple reaction cycles without signs of degradation or decomposition . While these claims derive from vendor technical documentation rather than peer-reviewed catalytic cycling studies (limiting the evidence strength), they are consistent with the broader literature establishing N-arylpyrroles as environmentally benign corrosion inhibitors [1][2].

Green chemistry Recyclable catalyst Nontoxic inhibitor Paal-Knorr synthesis

1-(4-Fluorophenyl)-2,5-dimethylpyrrole: Key Application Scenarios


Acid-Pickling Corrosion Inhibitor for Iron and Steel

Based on the established halogen-dependent inhibition efficiency rank order (F > Br > I > Cl) for N-aryl-2,5-dimethylpyrroles on iron in hydrochloric acid [1], 1-(4-fluorophenyl)-2,5-dimethylpyrrole is the preferred para-halogen candidate for formulating acid-pickling corrosion inhibitors where maximum protection is required. Although the ortho-fluoro isomer exhibits higher absolute efficiency due to positional effects (ortho > meta > para) [1], the para-fluoro derivative retains the intrinsic fluorine advantage over chlorine, bromine, and iodine, while offering synthetic accessibility via condensation of commercially available 4-fluoroaniline with 2,5-hexadione [2]. The documented nontoxic profile of N-arylpyrroles further supports industrial deployment under tightening EHS regulations [3].

IU1 and USP14 Chemical Probe Synthesis

1-(4-Fluorophenyl)-2,5-dimethylpyrrole is the obligatory starting material for the synthesis of IU1 (USP14 inhibitor, IC₅₀ = 4.7 μM), a first-in-class selective deubiquitinase probe . The 4-fluorophenyl-2,5-dimethylpyrrole scaffold is elaborated via Vilsmeier-Haack formylation to the 3-carbaldehyde, followed by aldol-type condensation and amination to install the pyrrolidinyl ethanone side chain . Substituting this building block with the non-fluorinated phenyl analog yields a different chemotype that cannot recapitulate the USP14 binding mode validated by the IU1 co-crystal structure (PDB: 6IIK) [4]. Research groups engaged in ubiquitin-proteasome system (UPS) drug discovery should procure this specific compound for any IU1-based SAR program.

Medicinal Chemistry Building Block: High LogP & Fluorine Recognition

For medicinal chemistry campaigns where lead compounds require LogP values above 4.0 for blood-brain barrier penetration or hydrophobic pocket occupancy, 1-(4-fluorophenyl)-2,5-dimethylpyrrole (ACD/LogP 4.05) offers a +0.95 LogP advantage over the non-fluorinated phenyl analog (XLogP3 3.1) [5]. Additionally, the fluorine H-bond acceptor enables C–F···H–C and C–F···C=O multipolar interactions that the phenyl analog cannot provide . This combination of elevated lipophilicity and fluorine-specific molecular recognition makes the compound particularly suitable for CNS-targeted libraries and fragment-based drug discovery where fluorinated aromatic building blocks are systematically privileged.

Precursor to 3-Carbaldehyde and Carboxamide Derivatives

1-(4-Fluorophenyl)-2,5-dimethylpyrrole serves as the direct precursor to 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 119673-50-6) via Vilsmeier-Haack formylation . The 3-carbaldehyde derivative exhibits enhanced corrosion inhibition efficiency on aluminum in perchloric acid relative to the parent compound, attributable to condensation/polymerization of the carbaldehyde group on the electrode surface [6]. Furthermore, the 3-carbaldehyde is a versatile diversification point for generating libraries of 3-carboxamide, 3-chalcone, and 3-hydrazone derivatives—several of which have demonstrated anti-trypanosomal activity (exemplified compounds with IC₅₀ values of 4.09 and 5.11 μM) [7]. Procurement of the parent 2,5-dimethylpyrrole enables in-house access to this entire derivative space.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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